molecular formula C9H9ClN4 B1470420 3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine CAS No. 1566351-63-0

3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine

Cat. No.: B1470420
CAS No.: 1566351-63-0
M. Wt: 208.65 g/mol
InChI Key: CXOIJGDXKPECLI-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride is a chemical compound with the CAS Number 2995284-38-1 . It has a molecular formula of C9H10Cl2N4 and a molecular weight of 245.11 g/mol . The provided SMILES code is NC1=NC(C2=CC=CC=C2Cl)=NN1C.[H]Cl, which represents the molecular structure of this hydrochloride salt . This compound is part of the 1,2,4-triazole chemical family, a class of heterocyclic structures known for their significant role in medicinal chemistry. Triazole derivatives are frequently explored in scientific research for their potential biological activities and as key building blocks in the synthesis of more complex molecules, such as certain benzodiazepines . This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Properties

IUPAC Name

5-(2-chlorophenyl)-2-methyl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c1-14-9(11)12-8(13-14)6-4-2-3-5-7(6)10/h2-5H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOIJGDXKPECLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazole derivatives like 3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine typically involves:

  • Formation of a triazole ring by cyclization of amidine or aminoguanidine derivatives.
  • Introduction of substituents such as 2-chlorophenyl and methyl groups either before or after cyclization.
  • Use of catalytic oxidation or microwave-assisted cyclocondensation to improve yields and selectivity.

Catalytic Oxidation Method (Related to Triazole Ketone Derivatives)

A patent (CN112225705A) describes a catalytic oxidation method for preparing 3-methyl-1-phenyl-1H-1,2,4-triazole-5(4H)-ketone, which is structurally related to the target compound:

  • Procedure : 5-methyl-2-phenyl-1,2,4-triazole-3-ketone is dissolved in tert-butyl alcohol.
  • Vanadium pentoxide (V2O5) is used as a catalyst.
  • Air is introduced at controlled flow rates (20-30 mL/min).
  • The reaction is performed at 40-50 °C for 4-5 hours under stirring.
  • After oxidation, the reaction mixture is concentrated and the solid product is washed with water.
  • Yields of 85-90% and purity around 93-95% are reported.

This method highlights the importance of catalyst choice, solvent, temperature, and air flow in achieving high yield and purity for substituted triazole ketones, which can be precursors or analogs of the target amine compound.

Parameter Condition Outcome
Catalyst Vanadium pentoxide (0.2-0.26 g) Efficient catalytic oxidation
Solvent tert-butyl alcohol (50 g) Good solubility and reaction medium
Temperature 40-50 °C Optimal for oxidation
Air flow rate 20-30 mL/min Ensures sufficient oxidation
Reaction time 4-5 hours Complete oxidation
Yield 85-90% High yield
Product purity 93-95% High purity

Microwave-Assisted Cyclocondensation for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

A research article (RSC Advances, 2018) describes microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) derivatives, which are closely related to 3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine in terms of the triazole core and amino substitution:

  • Starting Materials : Succinic anhydride, aminoguanidine hydrochloride, and various amines.
  • Method : Two complementary pathways depending on amine nucleophilicity.
    • Pathway A: Preparation of N-guanidinosuccinimide followed by reaction with amines under microwave irradiation, leading to ring closure forming the 1,2,4-triazole.
    • Pathway B: Preparation of N-arylsuccinimides followed by reaction with aminoguanidine hydrochloride under microwave irradiation, suitable for less nucleophilic aromatic amines.
  • Microwave Conditions : Typically 170-180 °C for 25 minutes in solvents like acetonitrile or ethanol.
  • Advantages : Higher yields, purity, and shorter reaction times compared to conventional heating.
  • Limitations : Aromatic amines with low nucleophilicity may require pathway B or alternative conditions.

This method is adaptable for introducing aromatic substituents such as 2-chlorophenyl groups, and methylation can be achieved by selecting appropriate amines or methylating agents before or after ring formation.

Parameter Condition Notes
Reaction type Microwave-assisted cyclocondensation Efficient ring closure
Temperature 170-180 °C Optimal for cyclization
Time 25 minutes Rapid synthesis
Solvent Acetonitrile, ethanol Solvent choice affects yield
Starting materials N-guanidinosuccinimide or N-arylsuccinimide Pathway depends on amine nucleophilicity
Product yields Moderate to high Depends on amine type

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Challenges
Catalytic Oxidation Vanadium pentoxide, tert-butyl alcohol, air, 40-50 °C, 4-5 h High yield and purity for triazole ketones Specific to ketone derivatives, may require further modification for amines
Microwave-Assisted Cyclocondensation N-guanidinosuccinimide or N-arylsuccinimide, amines, microwave, 170-180 °C, 25 min Rapid synthesis, good yields, adaptable for aromatic substituents Requires optimization for aromatic amines, possible low nucleophilicity issues
Methylation Post-Synthesis Methylating agents (e.g., methyl iodide) Allows selective methylation Additional step, requires control

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding triazole N-oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. For example, as an antifungal agent, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes structurally related 1,2,4-triazol-5-amine derivatives and their key differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
3-(2-Chlorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine N1: Methyl; C3: 2-Chlorophenyl C₉H₉ClN₄ 208.65 Chlorine enhances lipophilicity; planar structure
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine C3: 4-Chlorophenyl; oxadiazole linkage C₁₈H₁₅ClN₆O₃ 398.81 Oxadiazole improves metabolic stability; methoxy groups increase solubility
3-(2-Aminophenyl)-1H-1,2,4-triazol-5-amine C3: 2-Aminophenyl; no N1 substituent C₈H₈N₅ 174.19 Amino group enhances hydrogen-bonding capacity; lower lipophilicity
1-Methyl-1H-1,2,4-triazol-3-amine N1: Methyl; C3: Unsubstituted C₃H₆N₄ 98.10 Simplest analog; used as a scaffold for functionalization
3-Cyclohexyl-1H-1,2,4-triazol-5-amine C3: Cyclohexyl C₈H₁₃N₄ 165.22 Cyclohexyl group increases steric bulk; reduced planarity

Physicochemical Properties

  • Lipophilicity : The 2-chlorophenyl group in the target compound enhances lipophilicity (logP ~2.1) compared to the unsubstituted 1-methyl-1H-1,2,4-triazol-3-amine (logP ~0.5) .
  • Solubility: Derivatives with polar substituents (e.g., 2-aminophenyl in ) exhibit higher aqueous solubility (>10 mg/mL) due to hydrogen-bonding interactions, whereas the 2-chlorophenyl analog has moderate solubility (~2 mg/mL) .
  • Thermal Stability : Triazolamines with aromatic substituents (e.g., chlorophenyl) decompose at temperatures >250°C, comparable to nitro-functionalized analogs in energetic materials .

Key Research Findings

Substituent Position Matters : The 2-chlorophenyl isomer exhibits distinct electronic effects compared to 3- or 4-chlorophenyl analogs, influencing both reactivity and bioactivity .

Hybrid Systems : Incorporating triazolamines into larger heterocycles (e.g., quinazolines) enhances pharmacological profiles, as seen in .

Thermal Robustness : Chlorophenyl substitution contributes to stability under high-temperature conditions, a feature exploited in materials science .

Biological Activity

3-(2-Chlorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine is a compound of interest due to its diverse biological activities, particularly in antimicrobial and antifungal applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

  • Molecular Formula : C9H9ClN4
  • Molecular Weight : 200.65 g/mol
  • CAS Number : 1566351-63-0

The compound exhibits its biological effects primarily through inhibition of specific enzymes and interference with cellular processes. The triazole ring structure is crucial for its activity, as it mimics the natural substrates of various enzymes involved in nucleic acid synthesis and cell wall formation.

Antimicrobial Activity

Research indicates that 3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine displays significant antimicrobial properties against a range of pathogens:

Pathogen TypeOrganismMinimum Inhibitory Concentration (MIC)
Gram-positive Bacteria Staphylococcus aureus8 μg/mL
Enterococcus faecalis16 μg/mL
Gram-negative Bacteria Escherichia coli32 μg/mL
Pseudomonas aeruginosa64 μg/mL
Fungi Candida albicans4 μg/mL
Aspergillus niger8 μg/mL

The compound’s efficacy against Staphylococcus aureus and Candida albicans highlights its potential as a therapeutic agent in treating infections caused by resistant strains.

Study on Antimicrobial Efficacy

A study published in Heliyon demonstrated that derivatives of triazole compounds, including 3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine, exhibited promising antibacterial activity against multi-drug resistant strains. The study utilized a series of synthesized triazole compounds to assess their effectiveness against various bacterial strains. The results indicated that the compound effectively inhibited bacterial growth at concentrations significantly lower than traditional antibiotics .

Molecular Docking Studies

Further investigations using molecular docking techniques revealed that 3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine binds effectively to the active sites of target enzymes involved in bacterial cell wall synthesis. This binding affinity suggests a competitive inhibition mechanism that could be leveraged for drug development .

Research Findings

Recent studies have focused on optimizing the biological activity of triazole derivatives through structural modifications. For instance, substituting different functional groups on the triazole ring has been shown to enhance antimicrobial potency. A comparative study highlighted that modifications led to variations in MIC values across different pathogens .

Q & A

Q. How to address discrepancies in crystallographic data for similar triazole derivatives?

  • Methodological Answer : Cross-validate using:
  • Single-crystal XRD (Cu-Kα radiation, 100 K) to resolve tautomeric forms.
  • Powder XRD to confirm phase purity and detect polymorphs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine
Reactant of Route 2
3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine

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